Superior Molar Sweetness Potency vs. Sucrose and Other Sweet Proteins
Thaumatin exhibits a sweetness potency on a molar basis that is an order of magnitude greater than other sweet proteins like monellin. On a molar basis, thaumatin is approximately 100,000 times sweeter than sucrose [1]. In contrast, monellin is reported to be around 90,000 times sweeter than sucrose on a molar basis, a significant quantitative difference that impacts the effective concentration required to achieve a target sweetness intensity [2].
| Evidence Dimension | Sweetness potency relative to sucrose (molar basis) |
|---|---|
| Target Compound Data | ~100,000x sweeter than sucrose |
| Comparator Or Baseline | Monellin (~90,000x sweeter than sucrose on a molar basis) |
| Quantified Difference | Thaumatin is approximately 11% more potent on a molar basis. |
| Conditions | Taste perception studies; molar comparison of binding/activation efficacy. |
Why This Matters
This higher molar potency allows for lower usage levels of thaumatin to achieve the same sweetness, which is a critical cost-in-use and formulation efficiency consideration for procurement.
- [1] Masuda, T., et al. Structure of thaumatin under acidic conditions: Structural insight into the conformations in lysine residues responsible for maintaining the sweetness after heat-treatment. Food Chemistry. 2022;389:132996. View Source
- [2] Kant, R. Sweet proteins – Potential replacement for artificial low calorie sweeteners. Nutrition Journal. 2005;4:5. View Source
